molecular formula C11H11NO B2375563 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine CAS No. 43213-61-2

1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine

Cat. No.: B2375563
CAS No.: 43213-61-2
M. Wt: 173.215
InChI Key: OGOWMVYFFWEWQT-UHFFFAOYSA-N
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Description

1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine: is a heterocyclic compound that features a fused benzofuran and pyridine ring system. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The unique structure of benzofuro[3,2-c]pyridine derivatives allows for diverse chemical reactivity and biological activity.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production methods for benzofuro[3,2-c]pyridine derivatives typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: 3-chloroperoxybenzoic acid in dichloromethane.

    Reduction: Zinc and acetic acid.

    Substitution: Benzoyl chloride and potassium cyanide.

Major Products:

    Oxidation: Benzofuro[3,2-c]pyridine-2-oxide.

    Reduction: Reduced benzofuro[3,2-c]pyridine derivatives.

    Substitution: Benzofuro[3,2-c]pyridine-1-carbonitrile.

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine stands out due to its unique combination of a benzofuran and pyridine ring, which imparts distinct chemical reactivity and biological activity. Its derivatives have shown promise in various therapeutic areas, making it a compound of significant interest in medicinal chemistry .

Properties

IUPAC Name

1,2,3,4-tetrahydro-[1]benzofuro[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-7-12-6-5-11(9)13-10/h1-4,12H,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGOWMVYFFWEWQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1OC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43213-61-2
Record name 1,2,3,4-tetrahydro-benzofuro[3,2-c]pyridine
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Q & A

Q1: What are the key structural features of 1,2,3,4-tetrahydrobenzofuro[3,2-c]pyridine?

A2: As the name suggests, this compound consists of a benzofuran ring fused with a tetrahydropyridine ring. This particular fusion pattern, along with the possibility for various substitutions at the 2-position, contributes to the diverse chemical space accessible within this family of compounds [, ]. The stereochemistry of the protonated forms of these molecules has also been a subject of study [, ].

Q2: How is this compound synthesized?

A3: Several synthetic routes have been explored for the synthesis of this compound and its derivatives. One approach involves the ring closure of O-aryl ethers of ketoximes []. Another method utilizes a novel synthesis route for benzofuro[3,2-c]pyridines []. These different synthetic strategies provide researchers with flexibility in designing and accessing a variety of analogs for further study.

Q3: What are the challenges associated with studying the Structure-Activity Relationship (SAR) of this compound?

A4: While research suggests potential central α2-antagonistic activity for some derivatives, understanding the precise impact of structural modifications on activity, potency, and selectivity remains a key challenge [, ]. Exploring the SAR requires the synthesis and biological evaluation of a diverse library of analogs, which can be a complex and time-consuming process.

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